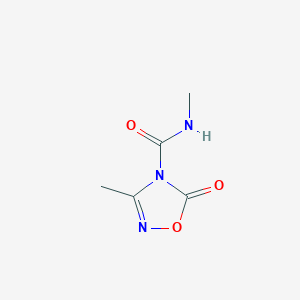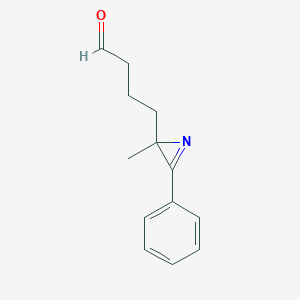
4-(2-Methyl-3-phenyl-2H-aziren-2-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The presence of the azirine ring in 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal imparts unique chemical properties that are of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal typically involves the formation of the azirine ring followed by the introduction of the butanal group. One common method for synthesizing azirines is the oxidative cyclization of enamines. For example, the enamine precursor can be treated with molecular iodine under mild conditions to yield the azirine derivative . Another approach involves the use of phenyliodine (III) diacetate (PIDA) to mediate the oxidative cyclization of enamines .
Industrial Production Methods
Industrial production of azirines, including 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal, often relies on scalable and efficient methods. Rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers is one such method that allows for the preparation of azirines on a gram scale . This method provides high yields and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and phenyliodine (III) diacetate (PIDA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Oxazoles and other heterocyclic compounds.
Reduction: Aziridines.
Substitution: Various substituted azirines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal involves its high reactivity due to the strained azirine ring. The azirine ring can act as an electrophile, reacting with nucleophiles such as amino acids in biological systems. This reactivity allows it to form covalent bonds with biological targets, potentially disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Azirinomycin: A natural azirinecarboxylic acid with antibacterial properties.
Dysidazirine: A long-chain azirine that resembles sphingosine and can act as an antimetabolite.
Uniqueness
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the butanal group provides additional reactivity and potential for further chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
62901-86-4 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-(2-methyl-3-phenylazirin-2-yl)butanal |
InChI |
InChI=1S/C13H15NO/c1-13(9-5-6-10-15)12(14-13)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
Clave InChI |
IQWMZYKMPSWMLU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N1)C2=CC=CC=C2)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
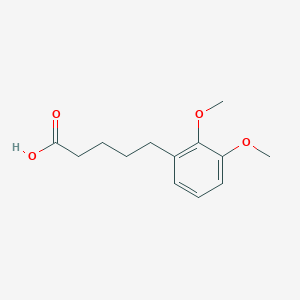
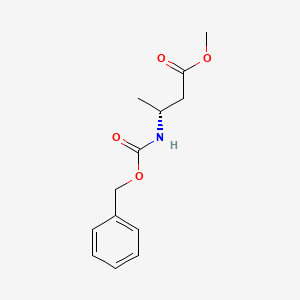
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
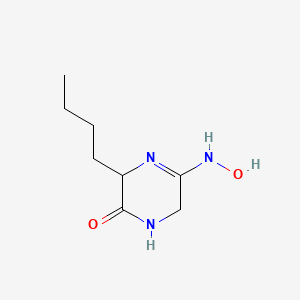
![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)
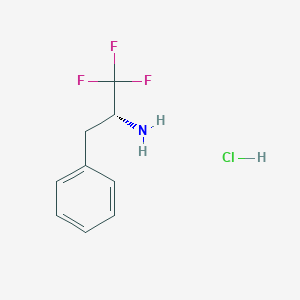
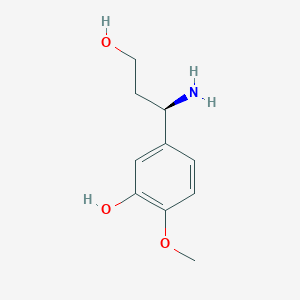
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
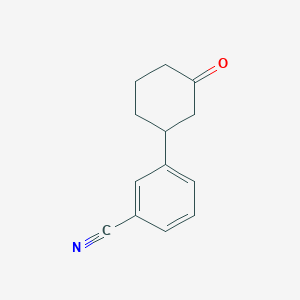
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
